Ammonium bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,14,14,14-tetracosafluoro-13-(trifluoromethyl)tetradecyl) phosphate
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Overview
Description
EINECS 297-954-5, also known as Cymbopogon winterianus herb oil, is an essential oil obtained from the herbs of the plant Cymbopogon winterianus, commonly known as Java citronella. This compound is widely used in various industries due to its unique chemical properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cymbopogon winterianus herb oil is primarily extracted through steam distillation of the fresh or partially dried leaves of the Cymbopogon winterianus plant. The process involves passing steam through the plant material, which vaporizes the volatile compounds. These vapors are then condensed back into liquid form, resulting in the essential oil.
Industrial Production Methods
In industrial settings, large-scale steam distillation units are used to extract the oil. The process involves the following steps:
- Harvesting the Cymbopogon winterianus leaves.
- Loading the leaves into the distillation unit.
- Passing steam through the leaves to vaporize the essential oil.
- Condensing the vapors to separate the oil from the water.
- Collecting and purifying the essential oil.
Chemical Reactions Analysis
Types of Reactions
Cymbopogon winterianus herb oil undergoes various chemical reactions, including:
Oxidation: The oil can be oxidized to form various oxygenated compounds.
Reduction: Reduction reactions can modify the chemical structure of the oil, leading to different derivatives.
Substitution: The oil can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various catalysts and reagents, such as acids and bases, facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxygenated derivatives, reduced compounds, and substituted products, each with unique properties and applications.
Scientific Research Applications
Cymbopogon winterianus herb oil has a wide range of scientific research applications, including:
Chemistry: Used as a natural source of various chemical compounds for synthesis and analysis.
Biology: Studied for its antimicrobial and insect-repellent properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of perfumes, cosmetics, and cleaning products due to its pleasant aroma and antimicrobial properties.
Mechanism of Action
The mechanism of action of Cymbopogon winterianus herb oil involves its interaction with various molecular targets and pathways. The oil’s primary components, such as citronellal, citronellol, and geraniol, exert their effects by:
Disrupting microbial cell membranes: Leading to cell lysis and death.
Inhibiting enzyme activity: Affecting metabolic pathways in microorganisms.
Scavenging free radicals: Providing antioxidant effects that protect cells from oxidative damage.
Comparison with Similar Compounds
Cymbopogon winterianus herb oil is unique compared to other similar compounds due to its specific chemical composition and properties. Similar compounds include:
Cymbopogon nardus (Ceylon citronella) oil: Contains different proportions of citronellal and geraniol.
Lemongrass oil: Rich in citral, with distinct aromatic properties.
Eucalyptus oil: Contains eucalyptol, with different medicinal applications.
Cymbopogon winterianus herb oil stands out due to its higher concentration of citronellal and citronellol, making it particularly effective as an insect repellent and antimicrobial agent.
Properties
CAS No. |
93776-26-2 |
---|---|
Molecular Formula |
C30H12F54NO4P |
Molecular Weight |
1507.3 g/mol |
IUPAC Name |
azanium;bis[3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,14,14,14-tetracosafluoro-13-(trifluoromethyl)tetradecyl] phosphate |
InChI |
InChI=1S/C30H9F54O4P.H3N/c31-5(32,9(37,38)13(45,46)17(53,54)21(61,62)25(69,70)23(65,66)19(57,58)15(49,50)11(41,42)7(35,27(73,74)75)28(76,77)78)1-3-87-89(85,86)88-4-2-6(33,34)10(39,40)14(47,48)18(55,56)22(63,64)26(71,72)24(67,68)20(59,60)16(51,52)12(43,44)8(36,29(79,80)81)30(82,83)84;/h1-4H2,(H,85,86);1H3 |
InChI Key |
JTYNPYXYRZDCAK-UHFFFAOYSA-N |
Canonical SMILES |
C(COP(=O)([O-])OCCC(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[NH4+] |
Origin of Product |
United States |
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